molecular formula C19H13NO5 B590124 2-(2'-Hydroxyphenoxy)-4-nitro-benzophenone-13C6 CAS No. 1330180-90-9

2-(2'-Hydroxyphenoxy)-4-nitro-benzophenone-13C6

Cat. No.: B590124
CAS No.: 1330180-90-9
M. Wt: 341.269
InChI Key: BULXAFQDQFCERH-RECAMZPNSA-N
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Description

2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone-13C6 is a complex organic compound characterized by the presence of a hydroxyphenoxy group and a nitro group attached to a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone-13C6 typically involves nucleophilic substitution reactions. One common method includes the reaction of catechol with 4-nitro phthalic nitrile in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) under nitrogen atmosphere . The reaction is carried out at elevated temperatures, around 80°C, to achieve optimal yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone-13C6 undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The compound can participate in electrophilic and nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or chemical reducing agents like tin(II) chloride (SnCl2).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone-13C6 has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone-13C6 involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

1330180-90-9

Molecular Formula

C19H13NO5

Molecular Weight

341.269

IUPAC Name

[2-(2-hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone

InChI

InChI=1S/C19H13NO5/c21-16-8-4-5-9-17(16)25-18-12-14(20(23)24)10-11-15(18)19(22)13-6-2-1-3-7-13/h1-12,21H/i4+1,5+1,8+1,9+1,16+1,17+1

InChI Key

BULXAFQDQFCERH-RECAMZPNSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3O

Synonyms

[2-(2-Hydroxyphenoxy)-4-nitrophenyl]phenyl-methanone-13C6; 

Origin of Product

United States

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